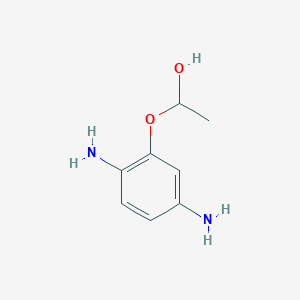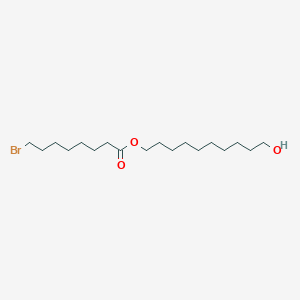
10-Hydroxydecyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxydecyl 8-bromooctanoate is an organic compound with the molecular formula C18H35BrO3 It is an ester formed from the reaction of 10-hydroxydecyl alcohol and 8-bromooctanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydecyl 8-bromooctanoate typically involves the esterification of 10-hydroxydecyl alcohol with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxydecyl 8-bromooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxodecyl 8-bromooctanoate or 10-carboxydecyl 8-bromooctanoate.
Reduction: Formation of 10-hydroxydecyl 8-hydroxyoctanoate.
Substitution: Formation of 10-hydroxydecyl 8-azidooctanoate or 10-hydroxydecyl 8-thiooctanoate.
Scientific Research Applications
10-Hydroxydecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological membranes and studying membrane dynamics.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Hydroxydecyl 8-bromooctanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
8-Bromooctanoic acid: A precursor in the synthesis of 10-Hydroxydecyl 8-bromooctanoate.
10-Hydroxydecyl octanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
10-Hydroxydecyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Properties
CAS No. |
819883-42-6 |
|---|---|
Molecular Formula |
C18H35BrO3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
10-hydroxydecyl 8-bromooctanoate |
InChI |
InChI=1S/C18H35BrO3/c19-15-11-7-5-6-10-14-18(21)22-17-13-9-4-2-1-3-8-12-16-20/h20H,1-17H2 |
InChI Key |
NRFLWYCBTSYCJG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)CCCCCCCBr)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
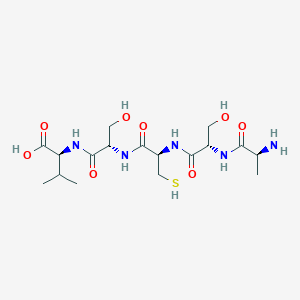
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
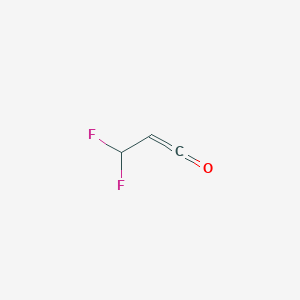
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
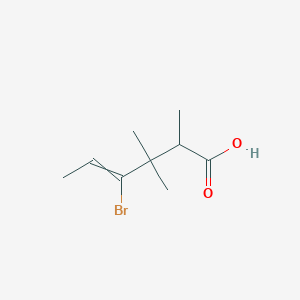
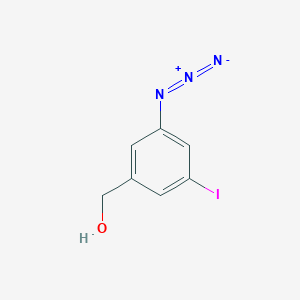
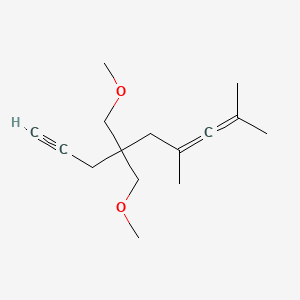
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
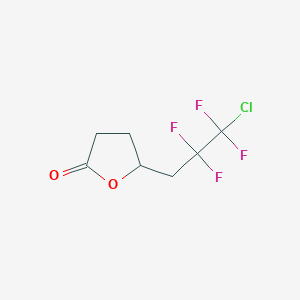
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
